molecular formula C10H12O3 B8544830 [3-(1,3-dioxolan-2-yl)phenyl]methanol

[3-(1,3-dioxolan-2-yl)phenyl]methanol

Cat. No.: B8544830
M. Wt: 180.20 g/mol
InChI Key: YYTSEFIKDBVCGF-UHFFFAOYSA-N
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Description

[3-(1,3-Dioxolan-2-yl)phenyl]methanol is an organometallic intermediate featuring a benzyl alcohol moiety substituted at the 3-position with a 1,3-dioxolane ring. The dioxolane group serves as a protective moiety for carbonyl functionalities, enhancing stability during synthetic processes . This compound is typically synthesized via nucleophilic addition or oxidation-reduction sequences involving precursors such as (2-(1,3-dioxolan-2-yl)phenyl)methanone derivatives . Its primary applications lie in organic synthesis, particularly as a masked alcohol intermediate for constructing complex molecules like benzophenones or heterocycles .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]methanol

InChI

InChI=1S/C10H12O3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10-11H,4-5,7H2

InChI Key

YYTSEFIKDBVCGF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

[3-(1,3-dioxolan-2-yl)phenyl]methanol can be synthesized through the reaction of benzyl alcohol with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(1,3-dioxolan-2-yl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzyl derivatives .

Scientific Research Applications

[3-(1,3-dioxolan-2-yl)phenyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with molecular targets through its hydroxyl and dioxolane functional groups. These interactions can lead to the formation of stable intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Alcohol vs. Ketone Derivatives
  • [3-(1,3-Dioxolan-2-yl)phenyl]methanol: Molecular Formula: C₁₀H₁₂O₃ (inferred from analogs in ). Key Properties: The primary alcohol (-CH₂OH) enables oxidation to aldehydes/ketones, while the dioxolane ring provides acid-sensitive protection for carbonyl groups . Applications: Used in multi-step syntheses requiring temporary alcohol protection, e.g., in the preparation of anti-tumor agents .
  • [3-(1,3-Dioxolan-2-yl)phenyl]ethanone (CAS 153329-05-6): Molecular Formula: C₁₁H₁₂O₃. Key Properties: The ketone group (-COCH₃) enhances electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions). Unlike the methanol analog, it lacks a reducible alcohol group . Applications: Serves as a precursor for aryl ketone-based pharmaceuticals .
Dioxolane vs. Alternative Protecting Groups
  • (3,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone (CAS data in ): Molecular Formula: C₁₇H₁₂Cl₂O₃. Key Properties: The electron-withdrawing Cl substituents increase ketone electrophilicity, while the dioxolane maintains acid-lability. Stability: Less stable under acidic conditions than non-halogenated analogs due to enhanced carbonyl reactivity .
  • (2,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone (CAS 898779-36-7): Molecular Formula: C₁₈H₁₈O₃. Key Properties: Methyl groups improve lipophilicity, enhancing solubility in non-polar solvents. The dioxolane retains its role as a transient protective group .

Substituent Effects on Reactivity and Physical Properties

Compound Molecular Formula Key Substituents Melting Point/Solubility Notable Reactivity Reference
This compound C₁₀H₁₂O₃ -CH₂OH, dioxolane Low melting point; polar solvents Oxidizable to ketones
(2,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone C₁₈H₁₈O₃ -CO-, -CH₃ High melting point; moderate solubility Acid-catalyzed dioxolane cleavage
1-[3-(1,3-Dioxolan-2-yl)phenyl]pyrrolidine C₁₃H₁₇NO₂ -N(C₄H₈) Liquid at RT; high solubility Base-catalyzed ring-opening

Key Observations :

  • Electron-Donating Groups (e.g., -CH₃) : Increase steric bulk and lipophilicity, reducing reactivity toward electrophilic agents .
  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance carbonyl electrophilicity, accelerating nucleophilic attack but reducing stability under acidic conditions .

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